Potassium (4-cyano-3-fluorophenyl)trifluoroborate
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Overview
Description
Potassium (4-cyano-3-fluorophenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-cyano-3-fluorophenyl)trifluoroborate typically involves the reaction of 4-cyano-3-fluorophenylboronic acid with potassium bifluoride. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-cyano-3-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in cross-coupling reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophilic partner.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the electrophilic partner.
Oxidation Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In the case of Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Potassium (4-cyano-3-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-cyano-3-fluorophenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-cyano-3-fluorophenyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:
Potassium (4-fluorophenyl)trifluoroborate: Similar in structure but lacks the cyano group, which can influence reactivity and stability.
Potassium (4-cyanophenyl)trifluoroborate: Similar but lacks the fluorine atom, affecting its electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability advantages in various chemical reactions .
Properties
IUPAC Name |
potassium;(4-cyano-3-fluorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF4N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDMZZAYPPLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C#N)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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